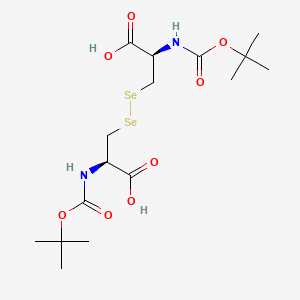

Di-Boc-seleno-L-cystine

Übersicht

Beschreibung

Di-Boc-seleno-L-cystine is a derivative of selenocysteine, an amino acid that contains selenium instead of sulfur. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of selenocysteine. The Boc groups are used to protect the amino groups during chemical reactions, making the compound more stable and easier to handle in synthetic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-seleno-L-cystine typically involves the protection of selenocysteine with Boc groups. One common method starts with the preparation of selenocystine, the oxidized form of selenocysteine. The selenocystine is then reduced to the selenol form, which reacts with tert-butoxycarbonyl chloride (Boc-Cl) to form the protected selenocysteine . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the Boc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions

Di-Boc-seleno-L-cystine undergoes various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form diselenide bonds.

Reduction: The diselenide bonds can be reduced back to selenol groups.

Substitution: The Boc groups can be removed under acidic conditions to yield free selenocysteine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Major Products Formed

Oxidation: Formation of diselenide bonds.

Reduction: Regeneration of selenol groups.

Substitution: Free selenocysteine after Boc removal.

Wissenschaftliche Forschungsanwendungen

Synthesis of Selenopeptides

Di-Boc-seleno-L-cystine serves as a crucial building block for the synthesis of selenopeptides. The incorporation of selenium into peptides can enhance their biological activities and stability. The process typically involves:

- Chemical Ligation : this compound can be used in native chemical ligation methods, which are pivotal for synthesizing complex peptides and proteins. This technique allows the formation of peptide bonds between unprotected amino acids or peptide fragments, facilitating the incorporation of the selenium moiety into the peptide backbone .

- Michael Addition Reactions : The compound can participate in Se-Michael addition reactions, enabling the synthesis of various seleno-containing derivatives. These reactions are particularly useful for generating enantiomerically pure selenocysteine derivatives, which have significant implications in drug design and development .

Biological Research Applications

The biological significance of this compound extends to its incorporation into proteins and its effects on biological systems:

- Redox Biology : Selenium is known for its role in redox processes due to its ability to participate in electron transfer reactions. This compound can mimic cysteine's function while providing additional redox capabilities, making it a valuable tool for studying redox-dependent biological pathways .

- Protein Folding and Stability : Research indicates that selenium-containing compounds can influence protein folding and stability. This compound has been studied for its ability to enhance the stability of folded proteins, potentially leading to improved therapeutic proteins .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

- Synthesis of Selenium Analogues : In one study, researchers utilized this compound to synthesize selenium analogues of glutathione. This was achieved through a series of ligation and reduction reactions, demonstrating the compound’s utility in creating biologically relevant molecules with enhanced antioxidant properties .

- Enantiomerically Pure Compounds : Another investigation focused on using this compound in Se-Michael addition reactions to produce enantiomerically pure β-seleno-α-amino acids. These compounds are essential for studying the biological roles of selenoproteins and their potential therapeutic applications .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Di-Boc-seleno-L-cystine involves its incorporation into peptides and proteins, where it can mimic the activity of natural selenoproteins. The selenol group in selenocysteine has a higher nucleophilicity and lower redox potential compared to the thiol group in cysteine, making it more reactive in redox reactions. This reactivity allows it to participate in various biochemical pathways, including antioxidant defense mechanisms and redox signaling.

Vergleich Mit ähnlichen Verbindungen

Di-Boc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs like cysteine. Similar compounds include:

Selenocysteine: The unprotected form of the amino acid.

Selenomethionine: Another selenium-containing amino acid used in protein synthesis.

Cystine: The sulfur analog of selenocystine, containing disulfide bonds instead of diselenide bonds.

This compound stands out due to its enhanced reactivity and stability provided by the Boc protecting groups, making it a valuable tool in synthetic and biochemical research .

Biologische Aktivität

Di-Boc-seleno-L-cystine is a selenocysteine analog that has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties and its role in redox biology. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (C16H28N2O8Se2) is a protected form of seleno-L-cystine, which incorporates selenium into the cysteine structure. The synthesis of this compound typically involves the protection of the amino and carboxyl groups followed by the introduction of selenium. Various methodologies for synthesizing selenocysteine derivatives have been documented, emphasizing the challenges in achieving high yields and purity due to the reactive nature of selenium .

Antioxidant Properties

One of the most significant biological activities associated with this compound is its antioxidant capacity. Selenocysteine residues are crucial in the active sites of various selenoenzymes, such as glutathione peroxidases, which play a vital role in protecting cells from oxidative stress. Studies have shown that compounds containing selenocysteine can scavenge free radicals more effectively than their sulfur counterparts .

Table 1: Comparison of Antioxidant Activities

| Compound | Antioxidant Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | 15 µM | Radical scavenging |

| L-Cysteine | 25 µM | Glutathione synthesis |

| N-Acetylcysteine (NAC) | 30 µM | Free radical scavenger |

Redox Regulation

The redox activity of this compound is attributed to its ability to undergo oxidation-reduction reactions, which are essential for various biochemical pathways. Research indicates that selenol groups can participate in redox cycling, thus influencing cellular signaling pathways related to stress responses and apoptosis .

Case Studies

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound and evaluated its biological activity through in vitro assays. The compound exhibited significant protective effects against hydrogen peroxide-induced oxidative damage in human cell lines, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

- Therapeutic Applications : Clinical trials exploring the use of seleno compounds, including derivatives like this compound, have suggested benefits in conditions such as cancer and neurodegenerative diseases. The incorporation of selenium into therapeutic strategies aims to enhance antioxidant defenses and modulate inflammatory responses .

Eigenschaften

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQAXKKQQGQNA-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8Se2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.